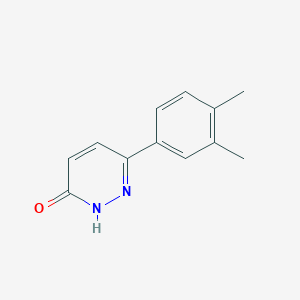

6-(3,4-dimethylphenyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZHFRKFYWJLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400525 | |

| Record name | STK290787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-91-9 | |

| Record name | STK290787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3,4 Dimethylphenyl Pyridazin 3 2h One and Its Analogs

Retrosynthetic Analysis and Key Precursors for 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one Synthesis

A common and effective strategy for the synthesis of 6-arylpyridazin-3(2H)-ones involves the cyclocondensation of a γ-keto acid with hydrazine (B178648). This approach forms the basis of the retrosynthetic analysis for this compound. The primary disconnection of the pyridazinone ring logically points to two key precursors: hydrazine and 4-(3,4-dimethylbenzoyl)propanoic acid. This γ-keto acid is, in turn, accessible through the Friedel-Crafts acylation of a corresponding aromatic compound with a four-carbon dicarboxylic acid derivative.

This retrosynthetic pathway offers a straightforward and versatile method for constructing a wide array of 6-arylpyridazin-3(2H)-one derivatives by simply varying the aromatic precursor in the initial acylation step.

Synthesis of Aroyl Propionic Acids Bearing the (3,4-dimethylphenyl) Moiety

The cornerstone for the synthesis of this compound is the preparation of its key intermediate, 4-(3,4-dimethylbenzoyl)propanoic acid. This is typically achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring.

For the synthesis of 4-(3,4-dimethylbenzoyl)propanoic acid, the aromatic substrate is o-xylene (B151617) (1,2-dimethylbenzene), and the acylating agent is succinic anhydride (B1165640). The reaction is generally catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion from succinic anhydride and AlCl₃, which then attacks the electron-rich o-xylene ring. Due to the directing effects of the two methyl groups on the aromatic ring, the acylation occurs preferentially at the position para to one of the methyl groups, leading to the desired product.

The general reaction is as follows:

o-xylene + Succinic anhydride --(AlCl₃)--> 4-(3,4-dimethylbenzoyl)propanoic acid

This method is highly efficient for producing various β-aroylpropionic acids, which are versatile precursors for a range of heterocyclic compounds.

Cyclization Reactions to Form the Pyridazinone Ring System

The formation of the pyridazinone ring is accomplished through the cyclocondensation of the synthesized γ-keto acid, 4-(3,4-dimethylbenzoyl)propanoic acid, with hydrazine (N₂H₄) or its hydrate (B1144303). This reaction involves the initial formation of a hydrazone by the reaction of the keto group with hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. The use of hydrazine hydrate is common due to its ease of handling. This cyclization step is a robust and widely applicable method for the synthesis of a variety of 6-substituted pyridazin-3(2H)-ones.

Direct Ring Synthesis Approaches for Pyridazinone Derivatives

Besides the classical two-step synthesis involving the isolation of the aroyl propionic acid, one-pot methodologies have been developed for a more streamlined synthesis of pyridazinone derivatives. These methods often involve the reaction of a ketone, an activated dicarbonyl compound, and hydrazine in a single reaction vessel.

Derivatization Strategies and Functionalization of the Pyridazinone Core

The this compound core offers several sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The most common derivatization strategies involve reactions at the pyridazinone nitrogen (N-2) and substitutions on the pyridazinone ring itself, particularly at the C-4 and C-5 positions.

N-Substitution Reactions on the Pyridazinone Nitrogen

The nitrogen atom at the 2-position of the pyridazinone ring is nucleophilic and can readily undergo a variety of substitution reactions, most notably alkylation and acylation.

N-Alkylation: The introduction of an alkyl group at the N-2 position is a common modification. This is typically achieved by reacting the parent pyridazinone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride), in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium ethoxide. Microwave-assisted N-alkylation in aqueous media has also been reported as a greener alternative.

N-Acylation: Acyl groups can be introduced at the N-2 position by reacting the pyridazinone with acylating agents like acyl chlorides or acid anhydrides, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270). 2-Acyl-4,5-dichloropyridazin-3-ones have been developed as stable and chemoselective N-acylating reagents for amines, highlighting the reactivity of the N-acyl pyridazinone system. oarjbp.com

Below is a table summarizing typical N-substitution reactions on the pyridazinone core.

| Reaction Type | Reagents | General Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | 2-Alkyl-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Triethylamine) | 2-Acyl-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

| N-Mannich Reaction | Formaldehyde (B43269), Secondary amine | 2-(Dialkylaminomethyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

Substitutions on the Pyridazinone Ring (e.g., C-4, C-5)

The carbon atoms of the pyridazinone ring, particularly at the C-4 and C-5 positions, are also amenable to functionalization, primarily through electrophilic substitution reactions.

Halogenation: The pyridazinone ring can be halogenated, typically with bromine in acetic acid or with N-bromosuccinimide (NBS), to introduce a bromine atom, usually at the C-4 or C-5 position. The position of halogenation can be influenced by the substituents already present on the ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a useful method for the formylation of electron-rich aromatic and heterocyclic compounds. Treatment of 6-arylpyridazin-3(2H)-ones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the introduction of a formyl group at the C-4 position. This formyl group can then serve as a handle for further synthetic transformations.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of pyridazinones, this reaction can be used to introduce an aminomethyl group at the C-4 position. The reaction typically involves treating the pyridazinone with formaldehyde and a secondary amine.

The following table provides an overview of common substitution reactions on the pyridazinone ring.

| Reaction Type | Reagents | Position of Substitution | General Product |

| Halogenation | Br₂/Acetic Acid or NBS | C-4 or C-5 | 4/5-Halo-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

| Vilsmeier-Haack | POCl₃, DMF | C-4 | 4-Formyl-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

| Mannich Reaction | Formaldehyde, R₂NH | C-4 | 4-(Dialkylaminomethyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one |

Modifications of the Phenyl Substituent

The functionalization and modification of the phenyl ring at the C6 position of the pyridazinone core are crucial for developing new analogs with diverse properties. A highly effective method for introducing or altering these substituents is through palladium-catalyzed cross-coupling reactions. scispace.com

One of the most prominent of these methods is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a halogenated pyridazinone derivative with an arylboronic acid in the presence of a palladium catalyst. For instance, chloropyridazine-containing resins can be reacted with various arylboronic acids under Suzuki conditions to yield a range of 6-arylpyridazin-3(2H)-ones. researchgate.net This approach allows for the systematic introduction of different substitution patterns on the phenyl ring. A specific example involves the reaction of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one with 2-formylphenylboronic acid, which leads to the formation of a biaryl product that can be further cyclized. scispace.com This strategy highlights the utility of cross-coupling reactions in building molecular complexity from simpler pyridazinone scaffolds. scispace.com

| Reactant 1 (Halopyridazinone) | Reactant 2 (Arylboronic Acid) | Product (6-Arylpyridazin-3(2H)-one Analog) | Reaction Type |

| Resin-bound 6-chloropyridazin-3(2H)-one | Various arylboronic acids | Resin-bound 6-arylpyridazin-3(2H)-ones | Suzuki Coupling |

| 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-Formylphenylboronic acid | 2-Benzyl-5-methoxy-4-(2-formylphenyl)pyridazin-3(2H)-one | Suzuki-Miyaura Coupling |

Novel Synthetic Protocols for Pyridazinone Derivatives (e.g., One-Pot Methods, Domino Reactions)

Recent advancements in organic synthesis have focused on developing more efficient, economical, and environmentally friendly methods for constructing heterocyclic scaffolds like pyridazinones. eurekalert.org Among these, one-pot reactions and domino (or cascade) reactions have emerged as powerful strategies. nih.govepfl.ch

A one-pot reaction is a process where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediate compounds. nih.govnih.gov This approach saves time, resources, and reduces waste. For example, pyridazin-3-one derivatives can be synthesized via a one-pot multistep reaction starting from different para-substituted acetophenones and glyoxalic acid, followed by ring closure with hydrazine hydrate. nih.gov Another one-pot strategy enables the synthesis of pyridazino-aromatics directly from aromatic aldehydes. nih.gov Similarly, certain pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one derivatives can be prepared directly from a pyridazinethione precursor in a one-pot procedure. nih.gov

Domino reactions involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents or catalysts. epfl.ch In these sequences, the subsequent reactions are a direct consequence of the functionality formed in the preceding step. epfl.ch While specific domino reactions for this compound are not extensively detailed, the principle is widely applied in heterocyclic synthesis. For example, a domino reaction of 3-chlorochromones with aminoheterocycles has been developed for the convenient synthesis of various fused pyridine systems, demonstrating the power of this approach to rapidly build complex molecular architectures. researchgate.net

| Protocol Type | Starting Materials | Key Reagents | Product Class |

| One-Pot Multistep Reaction | para-Substituted acetophenone, Glyoxalic acid | Hydrazine hydrate | Pyridazin-3-one derivatives |

| One-Pot Reaction | Aromatic aldehydes | Not specified | Phthalazines and Pyridazino-aromatics |

| One-Pot Reaction | Pyridazinethione derivative, Chloroacetic acid, p-Chlorobenzaldehyde | Sodium acetate (B1210297), Acetic acid/anhydride | Pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one |

Synthetic Yield Optimization and Purification Techniques

The optimization of reaction yields and the effective purification of the final products are critical aspects of chemical synthesis. researchgate.net For pyridazinone derivatives, several standard and advanced techniques are employed to ensure high purity and maximize recovery.

Yield Optimization: Strategies to optimize the yield of pyridazine (B1198779) and fused pyridazine syntheses are a subject of ongoing research. researchgate.net This can involve modifying reaction conditions such as temperature, reaction time, solvent, and catalyst systems. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved in good yield through a two-step process involving Friedel-Crafts acylation followed by cyclization with hydrazine hydrate in boiling ethanol. raco.cat

Purification Techniques: After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Common techniques include:

Filtration and Washing: The initial solid product is often collected by filtration and washed with water or other solvents to remove soluble impurities. mdpi.com This was a key step in the purification of 6-phenylpyridazin-3(2H)-one. mdpi.com

Recrystallization: This is a widely used and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form. Ethanol and ethanol-water mixtures are common recrystallization solvents for pyridazinone derivatives. mdpi.comnih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase. A reported method for purifying a pyridazinone analog involved column chromatography using a mixture of cyclohexane (B81311) and ethyl acetate as the eluent. core.ac.uk

| Technique | Description | Application Example |

| Filtration | Separating a solid from a liquid or gas by passing the mixture through a filter medium. | The solid product was filtered after cooling the reaction mixture. mdpi.com |

| Washing | Rinsing the filtered solid with a solvent to remove residual impurities. | The filtered solid was washed several times with water. mdpi.com |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | The final product was recrystallized from ethanol or an ethanol-water mixture. mdpi.comnih.gov |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. | The residue was purified by column chromatography using cyclohexane/ethyl acetate as the eluent. core.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 6 3,4 Dimethylphenyl Pyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one and its derivatives, ¹H and ¹³C NMR spectra offer unambiguous evidence for their molecular structure. researchgate.netnih.gov

In the ¹H NMR spectrum of pyridazinone derivatives, the protons of the pyridazinone ring typically appear in distinct regions. The NH proton of the pyridazinone ring is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The olefinic protons on the pyridazinone ring exhibit characteristic chemical shifts and coupling constants that are dependent on their substitution pattern.

For 6-arylpyridazin-3(2H)-ones, the aromatic protons of the phenyl substituent display complex splitting patterns in the aromatic region of the spectrum. In the case of this compound, the protons of the dimethylphenyl group would be expected to show signals corresponding to the three aromatic protons and two methyl groups. The methyl protons would appear as sharp singlets in the upfield region, typically around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is characteristically found at a downfield chemical shift, often in the range of 160-170 ppm. mdpi.com The carbon atoms of the pyridazinone and the dimethylphenyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-donating or -withdrawing nature of the substituents. The carbons of the two methyl groups would resonate at upfield chemical shifts, typically between 15 and 25 ppm. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | > 10.0 | br s |

| Ar-H | 7.0 - 8.0 | m |

| Pyridazinone-H | 6.8 - 7.5 | m |

| CH₃ | 2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Ar-C | 120 - 150 |

| Pyridazinone-C | 125 - 155 |

| CH₃ | 15 - 25 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. liberty.edu The IR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm its structural features. mdpi.com

A prominent and characteristic absorption band in the IR spectrum of pyridazinones is the C=O stretching vibration of the lactam functionality, which typically appears in the region of 1650-1690 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic effects of the substituents on the pyridazinone ring. The N-H stretching vibration of the lactam is also a key diagnostic peak, usually observed as a broad band in the range of 3100-3300 cm⁻¹ due to intermolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Strong, Broad |

| Aromatic C-H stretch | > 3000 | Medium |

| Aliphatic C-H stretch | < 3000 | Medium |

| C=O stretch (lactam) | 1650 - 1690 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules like pyridazinones.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M+H]⁺ in ESI-MS) corresponding to its molecular weight (200.24 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion can fragment in characteristic ways. For pyridazinone derivatives, common fragmentation pathways may include the loss of small neutral molecules such as CO, N₂, or cleavage of the side chains. The fragmentation of the 3,4-dimethylphenyl group could also lead to characteristic fragment ions. Analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 201.24 | Protonated molecular ion |

| [M]⁺˙ | 200.24 | Molecular ion (in EI-MS) |

| Fragment ions | Various | Resulting from cleavage of the pyridazinone ring and dimethylphenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-electron system.

Pyridazinone derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic and heteroaromatic rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the rings. The presence of the 3,4-dimethylphenyl group, which is an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 6-phenylpyridazin-3(2H)-one. The solvent used for the measurement can also influence the position of the absorption bands due to solvatochromic effects.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Solvent |

| π → π* | 250 - 350 | Ethanol (B145695) or Methanol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.gov

Table 6: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

| Bond Lengths | Distances between bonded atoms (e.g., C=O, N-H, C-C) |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, van der Waals forces |

| Crystal System and Space Group | Parameters defining the crystal lattice |

In Vitro Biological Activities and Elucidation of Molecular Mechanisms Associated with Pyridazinone Derivatives

Enzymatic Inhibition Studies and Their Underlying Mechanisms

Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE4, PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating a vast array of cellular processes. nih.govresearchgate.netmdpi.com Inhibition of specific PDE isoenzymes is a therapeutic strategy for various disorders, including congestive heart failure (PDE III), inflammatory diseases (PDE4), and erectile dysfunction (PDE5). researchgate.netmdpi.com

Furthermore, the pyridazinone scaffold has been successfully modified to target the PDE4 isoenzyme. A study on pyridazinone derivatives bearing an indole (B1671886) moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising and selective PDE4B inhibitor with an IC50 of 251 nM. dovepress.comdocumentsdelivered.com While specific inhibitory data for 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one against PDE isoenzymes were not found in the reviewed literature, the extensive research on structurally related compounds confirms the pyridazinone core's significant potential for PDE inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE III | 0.07 µM | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 nM | dovepress.comdocumentsdelivered.com |

| CI-930 | PDE3 | Attenuated cell proliferation at 20 µM | nih.gov |

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. semanticscholar.org Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. semanticscholar.orgbohrium.com Consequently, ALR2 inhibitors are pursued as a therapeutic approach to manage these conditions. semanticscholar.orgbohrium.comresearchgate.net

While no in vitro studies on the ALR2 inhibitory activity of this compound were identified, research has shown that the pyridazinone scaffold can be utilized to create potent ALR2 inhibitors. A notable example is a non-hydantoin, non-carboxylic acid inhibitor, 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one, which demonstrated remarkably potent oral activity in diabetic rat models. nih.gov This indicates that the pyridazinone ring can serve as a core structure for potent ALR2 inhibition, even though many developed inhibitors are based on other scaffolds like thiosemicarbazones or quinazolinones. bohrium.commdpi.com

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one | Aldose Reductase (ALR2) | Potent oral activity in diabetic rats (ED90 = 0.8 mpk) | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation. nih.govresearchgate.net Selective COX-2 inhibition is a desirable goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The pyridazinone nucleus is recognized as an excellent template for designing selective COX-2 inhibitors. bohrium.comnih.govmdpi.com Numerous studies have explored 6-phenylpyridazin-3(2H)-one derivatives for their anti-inflammatory potential. mdpi.comnih.gov For example, a series of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives showed potent COX-2 inhibitory activity, with IC50 values in the nanomolar range, superior to the reference drug celecoxib. mdpi.com A structurally related compound, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 43.84 nM and a selectivity index of 11.51, comparable to celecoxib. bohrium.com This suggests that the 6-phenylpyridazinone scaffold, including variants like the 3,4-disubstituted phenyl ring, is highly conducive to potent and selective COX-2 inhibition. No specific studies on the lipoxygenase (LOX) inhibitory activity of these compounds were found in the reviewed literature.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (SI) COX-1/COX-2 | Reference |

|---|---|---|---|---|

| 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g) | COX-2 | 43.84 nM | 11.51 | bohrium.com |

| Compound 4b (a N-substitutedphenyl-6-oxo-3-phenylpyridazine derivative) | COX-2 | 17.40 nM | Not Reported | mdpi.com |

| Compound 5a (a N-substitutedphenyl-6-oxo-3-phenylpyridazine derivative) | COX-2 | 16.76 nM | Not Reported | mdpi.com |

| 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8a) | COX-1 / COX-2 | 59% / 37% inhibition at 10 µM | Not Reported | nih.gov |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters. researchgate.net Selective MAO-B inhibitors are of significant therapeutic interest as they prevent the degradation of dopamine (B1211576) and are used in the management of neurodegenerative diseases. researchgate.net

The pyridazinone framework has been extensively investigated for MAO inhibition, with many derivatives showing potent and selective activity against the MAO-B isoform. nih.govresearchgate.net For instance, a study on pyridazinobenzylpiperidine derivatives identified compound S5 as a potent MAO-B inhibitor with an IC50 value of 0.203 µM and a high selectivity index of 19.04 over MAO-A. Kinetic studies revealed a competitive and reversible inhibition mechanism for the lead compounds. Another study on 6-(4-(3-Methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholino)-3(2H)-pyridazinone derivatives also yielded highly selective MAO-B inhibitors. researchgate.net Although no data is available for this compound itself, the consistent finding of potent and selective MAO-B inhibition across various 6-substituted pyridazinone series underscores the scaffold's suitability for targeting this enzyme. nih.govresearchgate.net

| Compound Series/Name | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| Compound S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 µM | 19.04 | |

| Compound S16 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 µM | >10.21 | |

| Compound TR16 | MAO-B | 0.17 µM | >235.29 | researchgate.net |

| Compound TR2 | MAO-B | 0.27 µM | 84.96 | researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

Various series of pyridazinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. semanticscholar.org A common finding is that many of these compounds exhibit greater inhibitory activity against BChE than AChE. For instance, a study of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives found that while inhibition of AChE was modest, several compounds showed significant BChE inhibition. Similarly, a series of [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives yielded a potent BChE inhibitor with an IC50 of 12.8 µM, which showed no activity against AChE at 100 µM. Another study on (p-chlorophenyl)-3(2H)pyridazinone derivatives reported potent inhibition of both enzymes, with Kᵢ values in the nanomolar range for BChE. These studies, while not on the specific this compound, demonstrate that the pyridazinone scaffold is a viable starting point for developing cholinesterase inhibitors, particularly those selective for BChE.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound VI2a (benzenesulfonohydrazide derivative) | AChE / BChE | 25.02% / 51.70% inhibition at 100 µg/ml | |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c) | BChE | IC50 = 12.8 µM | |

| Compound 5b ((p-chlorophenyl)pyridazinone derivative) | BChE | Kᵢ = 0.70 ± 0.34 nM | |

| Compound 5e ((p-chlorophenyl)pyridazinone derivative) | AChE | Kᵢ = 10.2 ± 4.0 nM |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. dovepress.com Their dysregulation is associated with numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. nih.govdovepress.com MMP inhibitors have been developed from various chemical scaffolds, such as hydroxamic acids, pyrimidine-2,4,6-triones, and peptide-based structures. nih.govmdpi.com

However, after a thorough review of the provided scientific literature, no studies were found that investigated the in vitro MMP inhibitory activity of this compound or structurally related pyridazinone derivatives. The current body of research on MMP inhibitors focuses on other classes of chemical compounds. nih.govmdpi.com

Interactions with Biomolecules

DNA Binding Mechanisms (e.g., Groove Binding)

Certain derivatives of the pyridazin-3(2H)-one core have been investigated as potential DNA binders. nih.gov Research into novel aryl guanidinium (B1211019) analogues incorporating the pyridazin-3(2H)-one scaffold suggests a potential mechanism of action through DNA binding. figshare.comresearchgate.net Molecular docking studies propose that these dicationic or monocationic compounds can act as minor groove binders (MGBs). nih.govresearchgate.net The hypothesis is that replacing a phenyl group with a pyridazin-3(2H)-one moiety could enhance the compound's ability to form hydrogen bonds within the DNA minor groove, which is a critical factor for stabilizing the drug-DNA complex. nih.gov While compounds with a bis-guanidinium structure attached to the pyridazinone core have displayed weak DNA binding affinity in UV-thermal denaturation experiments, this line of research indicates that the pyridazinone scaffold can be functionalized to interact directly with DNA. nih.govresearchgate.net

Modulation of Receptor Activity (e.g., Benzodiazepine (B76468) Receptors, Formyl Peptide Receptors)

Pyridazinone derivatives have been shown to interact with several receptor systems, indicating their potential as modulators of cellular signaling pathways.

Benzodiazepine Receptors: The structural similarity of certain pyridazinone derivatives to known benzodiazepine receptor ligands has prompted investigation into their binding affinity. nih.gov Studies on tricyclic heteroaromatic systems, such as pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one, have demonstrated binding affinity in the micromolar to submicromolar range at the benzodiazepine receptor in bovine cortical membranes. nih.gov Furthermore, a series of 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, which are condensed pyridazine (B1198779) structures, were tested for their ability to displace [3H]diazepam from rat brain membranes. nih.gov Compounds with 4-methoxyphenyl, 4-chlorophenyl, or 4-methylphenyl substitutions at the 2-position showed high affinity, comparable to that of diazepam, suggesting that the planarity of the molecule is essential for high-affinity binding. nih.gov

Formyl Peptide Receptors (FPRs): A significant body of research has identified pyridazin-3(2H)-one derivatives as potent agonists for formyl peptide receptors (FPRs), which are G-protein coupled receptors primarily expressed on immune cells like neutrophils and monocytes. nih.govvumc.org These receptors play a crucial role in the innate immune response to infection and inflammation. nih.gov A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were identified as a novel class of small-molecule FPR agonists. nih.govvumc.org These compounds were shown to activate intracellular calcium mobilization and chemotaxis in human neutrophils. nih.govvumc.org More recent work has focused on developing pyridazinone-based FPR agonists that exhibit biased agonism, preferentially activating pro-survival signaling pathways (e.g., ERK1/2 phosphorylation) over detrimental inflammatory responses like intracellular calcium mobilization. nih.govresearchgate.net

| Compound/Derivative | Receptor Target | Activity | EC50 | Reference |

| Compound 14a (a 6-methyl-2,4-disubstituted pyridazin-3(2H)-one) | FPR1/FPRL1 | Mixed Agonist | - | nih.gov |

| Compound 14x (a 6-methyl-2,4-disubstituted pyridazin-3(2H)-one) | FPRL1 | Specific Agonist | - | nih.gov |

| Compound 14h (a 6-methyl-2,4-disubstituted pyridazin-3(2H)-one) | FPR/FPRL1 | Mixed Agonist, Chemotaxis | 0.6 µM | nih.gov |

| Compound 50 (a functionalized pyridazin-3(2H)-one) | hFPR1 | Biased Agonist (ERK1/2 phosphorylation) | 0.083 µM | nih.gov |

FPR: Formyl Peptide Receptor; FPRL: Formyl Peptide Receptor-Like; EC50: Half maximal effective concentration.

Antimicrobial Mechanisms (e.g., against specific bacterial strains in vitro)

The pyridazinone nucleus is a versatile scaffold for the development of novel antimicrobial agents. Various derivatives have demonstrated in vitro activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.orgnih.gov The mechanism of action is often linked to the specific substitutions on the pyridazinone ring. For instance, the introduction of an ethyl ester group at the N-1 position of certain 4-(aryl)-6-phenylpyridazin-3(2H)-ones was found to decrease antibacterial activity, whereas subsequent hydrolysis to the carboxylic acid increased activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. mdpi.com

Studies on 6-(substituted phenyl)-3(2H)pyridazinones and related structures have reported promising minimum inhibitory concentration (MIC) values against several clinically relevant strains. biomedpharmajournal.org

| Compound/Derivative | Microbial Strain | Type | MIC (µM) | Reference |

| Compound 3 (4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one) | S. aureus (MRSA) | Gram-positive | 4.52 | mdpi.com |

| Compound 10h (a benzoylthiourea (B1224501) derivative) | S. aureus | Gram-positive | 16 µg/mL | nih.gov |

| Compound 8g (a phenylurea derivative with 3-Cl) | C. albicans | Fungus | 16 µg/mL | nih.gov |

| Derivative IIIa (a 6-phenyl-pyridazin-3-one derivative) | S. pyogenes | Gram-positive | - | biomedpharmajournal.org |

| Derivative IIIa (a 6-phenyl-pyridazin-3-one derivative) | E. coli | Gram-negative | - | biomedpharmajournal.org |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Antiproliferative Mechanisms (e.g., tubulin polymerase inhibition, cell line studies)

The antiproliferative activity of pyridazinone derivatives against various cancer cell lines is a significant area of research. nih.gov One of the primary molecular mechanisms identified for this class of compounds is the inhibition of tubulin polymerization. nih.govmdpi.com

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. bohrium.com Several pyridazinone derivatives have been designed as microtubule destabilizing agents that bind to tubulin, often at or near the colchicine (B1669291) binding site, preventing its polymerization into microtubules. nih.govmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com The inhibitory effect of quinoline-pyridazinone conjugates has been shown to be superior to vincristine (B1662923) in some cases. mdpi.com

Cell Line Studies: In vitro screening against panels of human cancer cell lines has demonstrated that 6-substituted pyridazinone derivatives possess broad-spectrum growth inhibitory activity. nih.gov For example, modest activity has been reported against the MCF-7 breast cancer cell line. More potent derivatives have shown significant activity against cell lines representing renal, lung, colon, CNS, and ovarian cancers. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (GI50) | Mechanism | Reference |

| Compound IVg (a Pyridazin-3(2H)-one derivative) | Broad panel of 60 cell lines | - | Tubulin Polymerization Inhibition | nih.gov |

| Compound IVc (a Pyridazin-3(2H)-one derivative) | Broad panel of 60 cell lines | - | Tubulin Polymerization Inhibition | nih.gov |

| Compound 72a (a Quinoline-pyridazinone conjugate) | - | 1002 nM (Tubulin Inhibition) | Tubulin Polymerization Inhibition | mdpi.com |

| Compound 6f (bearing a propoxy group) | MCF-7 (Breast) | 14.5 µM (IC50) | Cytotoxicity | researchgate.net |

| Compound 6f (bearing a propoxy group) | P815 (Mastocytoma) | 35 µM (IC50) | Cytotoxicity | researchgate.net |

GI50: 50% growth inhibition concentration; IC50: 50% inhibitory concentration.

Anti-Inflammatory Mechanisms (e.g., inhibition of inflammatory mediators)

The anti-inflammatory properties of pyridazinone derivatives are well-established, with research pointing to multiple mechanisms of action, primarily the inhibition of key enzymes in inflammatory pathways such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4). sarpublication.comresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. nih.gov The COX-2 isoform is inducible and plays a major role in inflammation. nih.gov Pyridazinone derivatives have emerged as a promising scaffold for the development of selective COX-2 inhibitors, which offer the potential for potent anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.govcu.edu.eg Structure-activity relationship studies have shown that substitutions at various positions on the pyridazinone ring can confer high potency and selectivity for the COX-2 enzyme. cu.edu.egcu.edu.eg

| Compound/Derivative | Target | IC50 | Selectivity Index (SI) | Reference |

| Compound 3g (a dihydropyridazin-3(2H)-one) | COX-2 | 43.84 nM | 11.51 | cu.edu.eg |

| Compound 3d (a dihydropyridazin-3(2H)-one) | COX-2 | 67.23 nM | - | cu.edu.eg |

| Compound 78c (a 2,6 disubstituted pyridazin-3(2H) one) | COX-2 | 0.054 µM | - | cu.edu.eg |

| Compound 80a (a 2,6 disubstituted pyridazin-3(2H) one) | COX-2 | 0.043 µM | - | cu.edu.eg |

| Celecoxib (Reference Drug) | COX-2 | 73.53 nM | 11.78 | cu.edu.eg |

IC50: 50% inhibitory concentration.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), a key regulator of inflammation. rsc.orgnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators. nih.gov The pyridazinone scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors. rsc.orgnih.govresearchgate.net Research has identified derivatives, such as 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, that show promising activity and selectivity towards the PDE4B isoenzyme and can regulate the production of pro-inflammatory cytokines and chemokines in human macrophages. rsc.orgnih.gov

| Compound/Derivative | Target | IC50 | Reference |

| Compound 10v (a 4,5-dihydropyridazin-3-one derivative) | PDE4 | ~20 nM | researchgate.net |

| Compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) | PDE4B | - | nih.gov |

| Roflumilast (Reference Drug) | PDE4 | - | nih.gov |

IC50: 50% inhibitory concentration.

Antitubercular Mechanisms (in vitro studies)

Pyridazinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, with numerous studies demonstrating their efficacy against Mycobacterium tuberculosis in vitro. neuroquantology.comresearchgate.netddtjournal.net The primary strain used for in vitro screening is typically Mycobacterium tuberculosis H37Rv. scienceopen.comsjofsciences.comresearchgate.netsciepub.com

While many pyridazinone derivatives show significant activity, the precise molecular mechanisms are not fully elucidated for the entire class. However, research into related heterocyclic compounds and computational studies on specific pyridazinone series have begun to shed light on potential targets within the mycobacterium.

One promising molecular target identified through in silico studies is the decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. orientjchem.org DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. Molecular docking studies of isoniazid-based pyridazinone derivatives have shown strong binding affinity to the DprE1 enzyme, suggesting this as a plausible mechanism of action. orientjchem.org The antitubercular activity of various pyridazinone derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: In Vitro Antitubercular Activity of Selected Pyridazinone Derivatives against M. tuberculosis H37Rv

| Compound Name | MIC (μg/mL) | Reference |

|---|---|---|

| 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | 12.5 | researchgate.net |

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | 12.5 | sjofsciences.com |

| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | 25 | sjofsciences.com |

| Isoniazid-based pyridazinone (IBP19) | 1.562 | orientjchem.org |

| Isoniazid-based pyridazinone (IBP29) | 1.562 | orientjchem.org |

Anticonvulsant Mechanisms (in vitro studies)

The anticonvulsant properties of pyridazinone derivatives have been extensively documented, primarily through in vivo models. However, in vitro studies have been crucial in beginning to unravel the specific molecular targets responsible for these effects. The leading hypothesis for the anticonvulsant action of many pyridazinone derivatives centers on the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.govnih.govepilepsysociety.org.uk

In vitro biochemical studies have demonstrated that certain arylaminopyridazine derivatives can directly interact with the GABA-A receptor. nih.govnih.gov These studies utilize receptor binding assays with radiolabeled ligands to determine the affinity and mechanism of interaction. Research has shown that specific pyridazine derivatives can displace [3H]GABA from receptor sites on rat brain membranes in a competitive manner. nih.govnih.gov This suggests that these compounds bind to the same site as GABA, acting as antagonists.

Further evidence for this mechanism comes from studies showing that these derivatives can antagonize the GABA-elicited enhancement of [3H]diazepam binding. nih.govnih.gov Diazepam is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a different site (the benzodiazepine site) and enhances the effect of GABA. By preventing this enhancement, the pyridazinone derivatives demonstrate their antagonistic effect at the GABA binding site. This direct interaction with the GABA-A receptor complex provides a clear molecular basis for their ability to influence neuronal excitability and suppress seizure activity.

Table 2: In Vitro Interaction of Pyridazine Derivatives with the GABA-A Receptor

| Compound Name | Assay | Finding | Ki (μM) | Reference |

|---|---|---|---|---|

| SR 95531 (a methoxy-phenyl substituted pyridazine) | [3H]GABA displacement from rat brain membranes | Competitive displacement | 0.15 | nih.gov |

| SR 42641 (a chloro-phenyl substituted pyridazine) | [3H]GABA displacement from rat brain membranes | Competitive displacement | 0.28 | nih.gov |

| SR 95103 (an arylaminopyridazine derivative) | [3H]GABA displacement from rat brain membranes | Competitive displacement | 2.2 | nih.gov |

| SR 95531 | Antagonism of GABA-elicited [3H]diazepam binding enhancement | Concentration-dependent antagonism | N/A | nih.gov |

While modulation of the GABAergic system is a well-supported mechanism, other potential targets common to anticonvulsant drugs include voltage-gated ion channels (e.g., sodium and calcium channels) and glutamate (B1630785) receptors. nih.govepilepsysociety.org.uk However, direct in vitro evidence specifically linking the 6-arylpyridazin-3(2H)-one class of compounds to these other targets is less defined in the current scientific literature.

Structure Activity Relationship Sar Studies and Rational Ligand Design for Pyridazinone Scaffolds

Influence of Substituents on the 3,4-dimethylphenyl Moiety on Biological Activity (Inferred from general SAR)

While direct SAR studies on the 3,4-dimethylphenyl group of the titular compound are not extensively detailed in the provided context, general principles for the 6-aryl substituent on the pyridazinone ring can be inferred from related series. The nature and position of substituents on this phenyl ring are critical determinants of biological activity.

| Modification on 6-Aryl Ring | Observed Impact on Biological Activity | Reference Compound Class |

| Chloro substitution | Increased anti-inflammatory activity | 3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone |

| Methyl substitution | Lower anti-inflammatory activity vs. Chloro | 3-(4-methyl-phenyl)-1,6-dihydro-6-pyridazinone |

| meta-Bromo substitution | Improved anti-inflammatory activity vs. para | N-(phenyl)-acetamide pyridazinones |

| para-Nitro substitution | Improved anti-inflammatory activity | N-(phenyl)-acetamide pyridazinones |

| para-Fluoro substitution | Improved anti-inflammatory activity | N-(phenyl)-acetamide pyridazinones |

Impact of N-Substitution on the Pyridazinone Ring on Target Engagement

The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring is a key site for modification, and substitutions at this position significantly affect target engagement and pharmacological activity. sarpublication.comnih.gov

Introducing alkyl groups or more complex side chains at the N2 position has been a common strategy to enhance potency and selectivity. For example, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N2 position was found to increase both analgesic and anti-inflammatory actions while reducing ulcerogenic effects. sarpublication.com In another study, N-alkylation with methyl or propyl groups on 6-substituted pyridazinones led to compounds with high COX-2 selectivity and potent analgesic and anti-inflammatory activities. nih.gov

Furthermore, the introduction of arylpiperazinylalkyl groups at the N2 position has been shown to yield compounds with significant antinociceptive effects. sarpublication.com Mannich reactions, involving the addition of formaldehyde (B43269) and a secondary amine (like imidazole (B134444) or 1,2,4-triazole) to the N-H group, have also been used to create derivatives with notable anticonvulsant activity. researchgate.netscielo.br These examples underscore the importance of the N2 substituent in orienting the molecule within a binding site and establishing key interactions with the target protein.

| N2-Substituent Type | Resulting Biological Activity | Example Compound Series |

| Alkyl (e.g., methyl, propyl) | Potent COX-2 inhibition, analgesia | 6-benzyl-2-methylpyridazin-3(2H)-one |

| Acetamide side chain | Enhanced analgesic & anti-inflammatory activity | 6-(4-methoxyphenyl)-pyridazinone derivatives |

| Arylpiperazinylalkyl groups | Antinociceptive effects | 4-amino-pyridazinones |

| Imidazol-1-yl/1,2,4-triazol-1-yl-methyl | Anticonvulsant activity | 6-aryl-2-(imidazol-1-yl-methyl)-4,5-dihydro-(2H)-pyridazin-3-one |

Role of Pyridazinone Ring Modifications (e.g., saturation, additional ring fusions)

Modifications to the pyridazinone ring itself, such as saturation or fusion with other heterocyclic systems, can lead to dramatic changes in biological activity by altering the molecule's shape, rigidity, and electronic properties.

The aromaticity of the pyridazinone ring has been shown to be important for certain activities. For instance, in a series of compounds designed as dual antimicrobial and anticancer agents, derivatives with a saturated 4,5-dihydropyridazinone ring exhibited poor activity, highlighting the importance of the aromatic pyridazinone core in that context. nih.gov However, in other cases, 4,5-dihydropyridazinone derivatives have demonstrated potent cardiotonic and vasorelaxant activities. researchgate.netnih.gov

Fusing an additional ring to the pyridazinone scaffold creates more rigid, conformationally constrained structures that can enhance binding affinity and selectivity. Pyrrolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazinone scaffolds have been explored for various therapeutic targets. sarpublication.comnih.gov For example, pyrazolo[3,4-d]pyridazinone derivatives were found to be critical for inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), with the fused ring system forming key hydrogen bonds with the target enzyme. nih.gov These fused systems offer novel vectors for substitution and can orient functional groups in a more defined three-dimensional space.

| Ring Modification | Impact on Biological Profile | Example Scaffold |

| Saturation (4,5-dihydro) | Activity is context-dependent; potent cardiotonic agents but reduced antimicrobial/anticancer activity in some series. | 6-phenyl-4,5-dihydropyridazin-3(2H)-one |

| Aromaticity | Crucial for antibacterial activity in certain diarylurea series. | 6-phenylpyridazin-3(2H)-one based ureas |

| Ring Fusion (Pyrrole) | Creates rigid scaffolds for anti-inflammatory agents (COX/LOX inhibitors). | Pyrrolo[3,4-d]pyridazinone |

| Ring Fusion (Pyrazole) | Essential for potent FGFR1 kinase inhibition. | Pyrazolo[3,4-d]pyridazinone |

Pharmacophoric Features Contributing to Specific Biological Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a specific biological activity. For the pyridazinone class, several key pharmacophoric features have been identified.

A common pharmacophore model for certain pyridazinone derivatives includes the presence of hydrophobic regions and hydrogen bond acceptors. researchgate.net The pyridazinone ring itself, with its adjacent nitrogen atoms and carbonyl group, can act as a robust hydrogen bond acceptor. researchgate.netnih.gov The 6-aryl substituent, such as the 3,4-dimethylphenyl group, typically occupies a hydrophobic pocket in the target's binding site.

For example, a pharmacophore model generated for pyridazinone derivatives with affinity for α1-adrenoceptors identified key features that rationalized the structure-activity relationships. nih.gov In another study targeting the Sortase A enzyme, the pharmacophore for pyridazinones was found to consist of two hydrophobic regions and three hydrogen bond acceptors, which interact strongly with the cysteine residue in the active site. researchgate.net These models are invaluable for virtual screening and designing new compounds with desired target interactions.

Computational Approaches in Guiding SAR and Ligand Optimization

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to guide SAR studies and optimize lead compounds. A variety of in silico techniques are applied to pyridazinone scaffolds to predict binding affinity, understand interaction modes, and design novel derivatives. tandfonline.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to build predictive models that correlate the 3D properties of molecules with their biological activities. mdpi.com These models can highlight regions where steric bulk, positive, or negative electrostatic potential would be favorable or unfavorable for activity.

Molecular docking is widely used to predict the binding pose of a ligand within the active site of a target protein. This technique helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing observed SAR and guiding the design of new analogs with improved binding. mdpi.com For instance, docking studies have provided insights into the binding modes of pyridazinone derivatives with targets like VEGFR-2 and COX-2. nih.govnih.gov

Molecular dynamics (MD) simulations can further investigate the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding event. tandfonline.com Other computational methods like scaffold hopping and virtual screening are employed to identify novel core structures or to screen large compound libraries for potential hits based on pharmacophoric features or docking scores. tandfonline.commdpi.com These computational approaches accelerate the drug design cycle by prioritizing the synthesis of the most promising compounds.

Future Perspectives and Emerging Research Avenues for 6 3,4 Dimethylphenyl Pyridazin 3 2h One

Exploration of New Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally sustainable synthetic methods. Traditional synthetic routes are often multi-step processes that can be resource-intensive. Future research is increasingly focused on novel strategies that address these limitations.

One promising avenue is the adoption of solid-phase synthesis . This technique, which involves immobilizing key intermediates on a polymer support like a Wang resin, can streamline the production of 6-arylpyridazin-3(2H)-ones. nih.govresearchgate.net The process often involves reacting a resin-bound chloropyridazine with an appropriate arylboronic acid under Suzuki coupling conditions, followed by cleavage from the resin to yield the final product in high purity. nih.govresearchgate.net This methodology simplifies purification, reduces solvent waste, and is amenable to automation and combinatorial library synthesis, thereby enhancing scalability.

Furthermore, the exploration of innovative catalytic systems and reaction cascades is crucial for sustainability. Recent advancements in pyridazine (B1198779) synthesis include:

Copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which offers a regioselective pathway under mild conditions. organic-chemistry.org

Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers, providing highly functionalized pyridazines. organic-chemistry.org

Regioselective synthesis from tetrazines and alkynyl sulfides , which allows for the creation of diverse pyridazines without generating regioisomers. rsc.org

These modern synthetic approaches offer significant advantages over classical methods by potentially reducing the number of steps, improving atom economy, and utilizing less hazardous reagents.

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Derivatives

| Methodology | Key Features | Advantages for Scalability & Sustainability |

|---|---|---|

| Solid-Phase Synthesis | Immobilization on polymer resin (e.g., Wang resin); Use of Suzuki coupling. nih.govresearchgate.net | Simplified purification, reduced solvent waste, potential for automation. |

| Copper-Promoted Cyclization | Cyclization of unsaturated hydrazones. organic-chemistry.org | Mild reaction conditions, high regioselectivity, good functional group tolerance. |

| Diels-Alder Reactions | Inverse electron demand cycloaddition of tetrazines. organic-chemistry.org | High regiocontrol, access to highly functionalized products. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Molecular Behavior

While standard spectroscopic methods such as NMR, FT-IR, and mass spectrometry are essential for routine structural confirmation of pyridazinone derivatives nih.govmdpi.com, future research will increasingly rely on advanced techniques to understand the dynamic behavior of these molecules. Elucidating how this compound interacts with its biological targets, changes conformation, and is influenced by its environment is key to understanding its mechanism of action.

Fluorescence spectroscopy has proven to be a powerful tool for studying the binding interactions between small molecules and proteins. mdpi.com Investigations into how pyridazinone derivatives interact with major blood plasma proteins like human serum albumin (HSA) can reveal crucial information about their pharmacokinetic properties. mdpi.com This technique allows for the characterization of binding affinity and can help determine the mechanism of interaction. mdpi.com

Emerging spectroscopic methods that hold significant promise for future studies include:

Two-Dimensional NMR (2D NMR): Techniques like NOESY and ROESY can provide detailed information about the three-dimensional structure and conformational dynamics of the molecule in solution, including its orientation when bound to a biological target. numberanalytics.com

Time-Resolved Spectroscopy: Methods such as time-resolved infrared (TRIR) or fluorescence spectroscopy can monitor molecular changes on timescales from picoseconds to seconds. numberanalytics.com This could be used to observe the kinetics of target binding or conformational changes in real-time.

Surface-Enhanced Raman Spectroscopy (SERS): This highly sensitive technique can provide detailed vibrational information from molecules adsorbed on metal surfaces, offering a potential way to study interactions at membrane interfaces or within complex biological matrices. numberanalytics.com

By applying these advanced methods, researchers can move beyond a static picture of the molecule and gain a deeper understanding of its dynamic functions.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. premierscience.comijirt.org For the pyridazinone class of compounds, these computational tools offer powerful new avenues for exploration and optimization.

Current applications in pyridazinone research already utilize computational methods like molecular docking to predict how these compounds bind to the active sites of enzymes such as COX-2, MAO-B, and VEGFR-2. mdpi.comnih.govnih.gov These simulations provide insights into the specific interactions that drive biological activity and help explain structure-activity relationships. mdpi.com Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the electronic properties, geometry, and molecular orbitals of novel pyridazinones. nih.govresearchgate.net

The future integration of AI and ML is poised to expand these capabilities significantly:

De Novo Drug Design: Generative AI models can design entirely new pyridazinone derivatives with optimized properties. These algorithms can learn from vast datasets of existing molecules to create novel structures predicted to have high affinity for a specific target and favorable drug-like properties. nih.gov

Predictive Modeling: ML algorithms can be trained to predict various characteristics, including biological activity, polypharmacology, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govmdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.

Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which could help overcome challenges in scalability and sustainability discussed in section 7.1.

By leveraging these technologies, researchers can explore a much larger chemical space and make more informed decisions, ultimately accelerating the discovery of next-generation pyridazinone-based therapeutics.

Investigation of Novel Biological Targets and Polypharmacology

While pyridazinones are known to interact with a range of targets, including those involved in inflammation (COX-2) and neuro-activity (MAO-B) nih.govnih.gov, a significant future opportunity lies in identifying novel biological targets. The unique structure of the pyridazinone scaffold suggests it may interact with proteins and pathways not previously associated with this class of compounds.

A recent breakthrough identified the KH-type splicing regulatory protein (KSRP) as a novel target for certain pyridazinone derivatives in the context of cancer research. nih.gov This protein is involved in controlling gene expression, and its modulation by a small molecule represents a new therapeutic strategy. nih.gov This discovery underscores the importance of screening pyridazinone libraries against diverse target classes to uncover new mechanisms of action.

Another emerging area is the deliberate design of pyridazinones with polypharmacology —the ability to modulate multiple targets simultaneously. This approach can be particularly effective for complex diseases. For instance, researchers have designed pyridazinone-based compounds that exhibit both antimicrobial and anticancer activities, with one series targeting the VEGFR-2 enzyme in cancer while also showing antibacterial effects. nih.gov Such dual-function agents could offer advantages in treating multifactorial conditions or co-morbidities. nih.gov

Table 2: Selected Biological Targets of Pyridazinone Derivatives

| Compound Class | Biological Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Pyridazinone Analogues | KSRP | Anticancer | nih.gov |

| Diarylurea Pyridazinones | VEGFR-2 / Bacterial Targets | Anticancer, Antimicrobial | nih.gov |

| Phenylpiperazine Pyridazinones | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | nih.gov |

| Aryl/Pyridyl Ethenyl Pyridazinones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

Development of Next-Generation Pyridazinone-Based Probes for Chemical Biology

To explore the biological functions of this compound and its analogs, it is essential to develop sophisticated tools to track their interactions within a cellular environment. Chemical probes are small molecules designed to identify and study biological targets, and pyridazinone-based probes represent a key emerging research avenue.

A prime example is the creation of a biotinylated pyridazinone probe . nih.gov By attaching a biotin (B1667282) tag to the pyridazinone core, researchers were able to perform pull-down assays to confirm that KSRP was the binding partner. nih.gov This affinity-based chemical probe was instrumental in validating the novel molecular target. This same strategy could be applied to this compound to perform "target fishing" experiments and identify its specific binding proteins in an unbiased manner.

Looking forward, the development of other types of probes will be crucial:

Fluorescent Probes: Attaching a fluorescent dye to the pyridazinone scaffold could allow for real-time visualization of the compound's subcellular localization and dynamics using advanced microscopy techniques. Given that some pyridazinone systems possess inherent optical properties, this is a particularly viable strategy. nih.gov

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This enables irreversible labeling and facilitates the identification of binding partners, even those with weak or transient interactions.

The creation of a toolbox of such chemical probes derived from the this compound structure will be invaluable for elucidating its mechanism of action, identifying off-targets, and validating its therapeutic potential.

Q & A

Q. Table 1: Synthesis and Characterization Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 50% | |

| Melting Point | 162°C | |

| Rf Value | 0.50 (ethyl acetate/hexane 1:1) | |

| IR (C=O) | 1666 cm⁻¹ |

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives for targeted biological activity?

Answer:

SAR studies focus on modifying substituents to enhance binding affinity or selectivity. For example:

- Core Modifications : Introducing electron-withdrawing groups (e.g., Cl) at position 5 increases anticonvulsant activity by enhancing hydrogen bonding with target receptors .

- Side Chain Optimization : Alkyl or aryl groups at position 2 improve metabolic stability. For instance, replacing a methyl group with a fluorenyl moiety (as in CYM50769) boosted NPBWR1 antagonism (IC₅₀ < 1 µM) by enhancing hydrophobic interactions .

- Methodology :

Q. Table 2: SAR Trends for Biological Activity

| Modification | Biological Impact | Reference |

|---|---|---|

| 5-Cl substitution | ↑ Anticonvulsant activity | |

| 2-Fluorenyl side chain | NPBWR1 antagonism (IC₅₀ < 1 µM) |

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Critical techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH).

- NMR :

- ¹H NMR : Resolves aromatic protons and methyl groups.

- ¹³C NMR : Confirms carbonyl carbon at δ ~160 ppm.

- Mass Spectrometry : Validates molecular weight via ESI-MS or EI-MS.

- X-ray Crystallography (if available): Resolves 3D structure and hydrogen-bonding networks, though not directly reported for this compound .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural impurities. Strategies include:

- Reproducibility Checks : Standardize assays (e.g., MIC for antimycobacterial activity) using reference strains like M. tuberculosis H37Rv .

- Purity Validation : Use HPLC (≥99% purity) to eliminate confounding effects from byproducts.

- Meta-Analysis : Compare data across studies (e.g., anticonvulsant ED₅₀ values in rodent models) to identify outliers .

Basic: How can green chemistry principles be applied to its synthesis?

Answer:

Eco-friendly approaches include:

- Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 50°C) and improves yields by 15–20% .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst Recycling : Use immobilized acid catalysts (e.g., silica-supported H₃PO₄) to minimize waste .

Q. Table 3: Green Synthesis Parameters

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Reaction Time | 8 hours | 30 minutes |

| Solvent | Ethanol | CPME |

| Yield | 50% | 65% |

Advanced: What computational methods predict the pharmacological potential of derivatives?

Answer:

- ADMET Prediction : Tools like SwissADME calculate bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., Ames test predictions) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., JNK1 kinase) over 100 ns trajectories to prioritize derivatives .

- Tanimoto Coefficient Analysis : Compare structural similarity to known drugs (e.g., ≥0.85 similarity to anticonvulsants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.